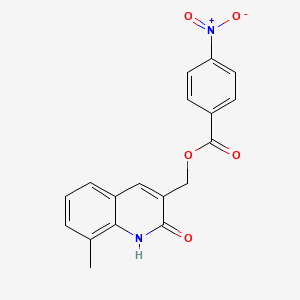
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate, also known as NQO1-activating compound 1 (NQO1AC1), is a small molecule compound that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
作用机制
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate involves the activation of the NQO1 enzyme. This enzyme plays a crucial role in the detoxification of quinones and other electrophiles. By activating this enzyme, this compound can protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
The activation of the NQO1 enzyme by this compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various tissues.
实验室实验的优点和局限性
One of the main advantages of using (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate in lab experiments is its ability to activate the NQO1 enzyme. This makes it a useful tool for studying various biochemical pathways and cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate in scientific research. One potential direction is the development of new cancer therapies based on the activation of the NQO1 enzyme. Another direction is the study of the neuroprotective effects of this compound in various neurological disorders. Additionally, further research is needed to understand the potential limitations and toxicity of this compound in various experimental settings.
In conclusion, this compound is a small molecule compound that has shown potential in various scientific research applications. Its unique mechanism of action and ability to activate the NQO1 enzyme make it a useful tool for studying various biochemical and physiological processes. However, further research is needed to fully understand its potential advantages and limitations in various experimental settings.
合成方法
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate involves a multi-step process that includes the reaction of 2-hydroxy-8-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base. This reaction results in the formation of an intermediate, which is then treated with methyl iodide to yield the final product.
科学研究应用
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate has been found to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is involved in various biochemical pathways. This compound has been used in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies.
属性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-3-2-4-13-9-14(17(21)19-16(11)13)10-25-18(22)12-5-7-15(8-6-12)20(23)24/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYHRZPMJKDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)
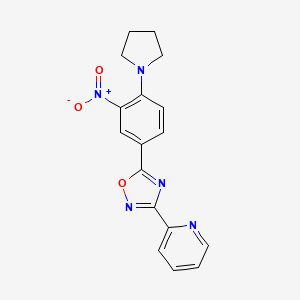

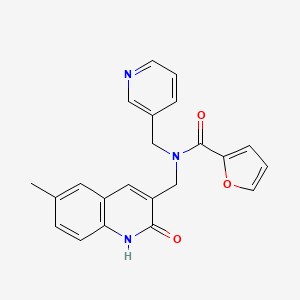
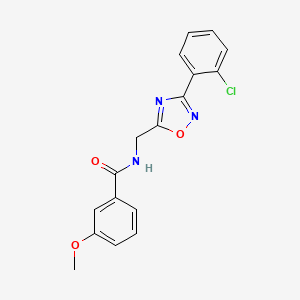
![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
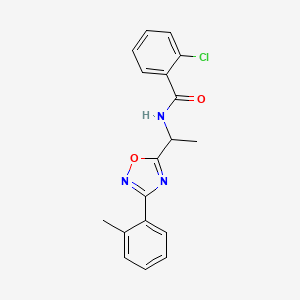
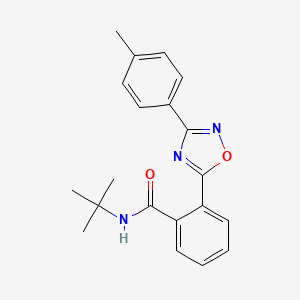
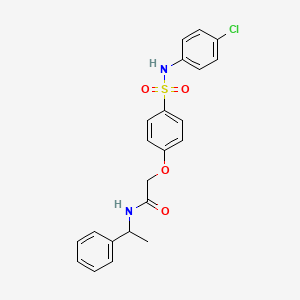
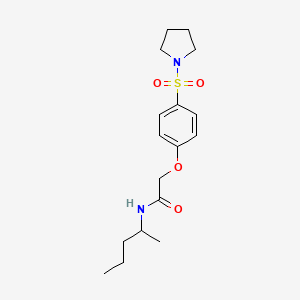


![3-(4-fluorophenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719448.png)